molecular formula C20H29N3O2 B2375752 {3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine CAS No. 681835-31-4

{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine

Cat. No. B2375752
CAS RN: 681835-31-4
M. Wt: 343.471
InChI Key: GMSYJFRTJBFUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine, also known as 3,5-bis[2-methylpiperidin-1-yl]benzene, is a heterocyclic aromatic amine that has a wide range of applications in scientific research. This compound has been studied extensively due to its potential to act as an inhibitor of enzymes, receptors, and other biological targets. As a result, it has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

1. Molecular Conformation and Network Formation

The molecular structure of 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine (a closely related analog) exhibits antiperiplanar and synperiplanar conformations in different contexts. It forms two-dimensional networks along the crystallographic b axis via intermolecular hydrogen bonds. The related polymeric complex with HgCl2 shows a one-dimensional zigzag chain formed by the Hg(II) cation in a distorted tetrahedral environment, highlighting the structural versatility of such compounds (Li et al., 2012).

2. Analytical Chemistry and Derivatization

In the realm of analytical chemistry, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate (a derivative) serves as a reagent for derivatizing certain biogenic amines, facilitating their determination via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This highlights its utility in simplifying the analysis of complex biological samples (Jastrzębska et al., 2018).

3. Coordination Chemistry and Reactivity

The coordination chemistry of tris[(pyridin-2-yl)methyl]amine ligands with phenyl substituents (related analogs) has been systematically studied. Insights into the aromatic substituent effects on the coordination chemistry of TPA ligand systems were gained, with implications for the design of metal complexes with specific reactivity and properties (Kunishita et al., 2008).

properties

IUPAC Name

[3-amino-5-(2-methylpiperidine-1-carbonyl)phenyl]-(2-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-7-3-5-9-22(14)19(24)16-11-17(13-18(21)12-16)20(25)23-10-6-4-8-15(23)2/h11-15H,3-10,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYJFRTJBFUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)N)C(=O)N3CCCCC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.